

Comprehensive Application Notes and Protocols: Indium Trichloride as Catalyst in Organic Synthesis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indium dichloride

CAS No.: 13465-11-7

Cat. No.: S1510343

[Get Quote](#)

Introduction to Indium Trichloride as Lewis Acid Catalyst

Indium(III) chloride (InCl₃) has emerged as a **versatile Lewis acid catalyst** with significant advantages over traditional metal halide catalysts in organic synthesis. Its **moderate Lewis acidity** and **exceptional water tolerance** enable its application in various synthetic transformations under mild conditions, making it particularly valuable for constructing complex molecular architectures. Unlike many moisture-sensitive Lewis acids that require strict anhydrous conditions, InCl₃ maintains catalytic activity in aqueous and protic environments, facilitating more sustainable and operationally simple synthetic protocols. This characteristic, combined with its **commercial availability** in high purity (up to 99.999%) and **compatibility with green solvents** like water and ethanol, has established InCl₃ as an environmentally benign alternative for modern organic synthesis, particularly in pharmaceutical intermediate development where functional group tolerance is paramount. [1] [2]

The **structural properties** of InCl₃ contribute significantly to its catalytic efficacy. Crystallizing in a layered structure with octahedrally coordinated In(III) centers, InCl₃ demonstrates sufficient stability while maintaining catalytic accessibility. It is available commercially in both anhydrous and hydrated forms (tetrahydrate), with the anhydrous form appearing as white or yellowish flaky particles with a density of 3.46

g/cm³ and melting point of 586°C. The compound exhibits **high solubility** in water (195 g/100 mL, exothermic) as well as in organic solvents like THF and ethanol, facilitating its application in diverse reaction media. These physical characteristics, combined with its **coordination versatility** (forming complexes with donor ligands as InCl_3L , InCl_3L_2 , and InCl_3L_3), provide synthetic chemists with a adaptable catalytic platform for various transformation types. [1] [2]

Fundamental Properties and Reaction Mechanisms

Structural Characteristics and Chemical Behavior

Indium(III) chloride possesses several **structural characteristics** that directly influence its catalytic performance. Unlike gallium trichloride (GaCl_3), which forms dimers (Ga_2Cl_6), InCl_3 crystallizes in a **monoclinic layered structure** isostructural with YCl_3 , featuring a close-packed chloride arrangement with layers of octahedrally coordinated In(III) centers. This structural arrangement contributes to its **thermal stability** and moderate Lewis acidity. The tetrahydrate form ($\text{InCl}_3 \cdot 4\text{H}_2\text{O}$) crystallizes in the orthorhombic crystal system with $[\text{InCl}_3(\text{H}_2\text{O})_2]$ units interconnected by two water molecules of crystallization. Commercially, InCl_3 is available in different forms tailored for specific applications: **Type A** with snowflake-like, flake-shaped particles offering high surface area for enhanced chemical reactivity, and **Type H** with high-density, glassy, lustrous, irregular-shaped particles ideal for precise synthesis and controlling reaction kinetics. [2]

From a chemical perspective, InCl_3 exhibits rich **coordination chemistry** and participates in various equilibria depending on the reaction medium. In chloride-containing solutions, it forms tetrahedral $[\text{InCl}_4]^-$, trigonal bipyramidal $[\text{InCl}_5]^{2-}$, and octahedral $[\text{InCl}_6]^{3-}$ complexes. Its **Lewis acid strength** is intermediate between milder catalysts like zinc chloride and stronger ones like aluminum chloride, making it sufficiently reactive while maintaining excellent functional group compatibility. A particularly valuable property is its ability to **activate substrates** in aqueous media without significant decomposition or loss of catalytic activity, enabling environmentally benign synthetic protocols. The mechanism of action typically involves substrate coordination through the indium center, polarization of π -bonds or carbonyl groups, and facilitation of nucleophilic attack through **transition state stabilization**. [1]

Comparative Analysis with Other Lewis Acid Catalysts

Table 1: Comparative Analysis of InCl_3 with Other Group 13 Lewis Acid Catalysts

Property	InCl_3	AlCl_3	GaCl_3	FeCl_3
Lewis Acidity	Moderate	Strong	Moderate-Strong	Moderate
Water Tolerance	High	Low (hydrolyzes)	Low	Moderate (hydrolyzes)
Commercial Forms	Anhydrous, tetrahydrate, supported	Mainly anhydrous	Mainly anhydrous	Anhydrous, hexahydrate
Coordination Geometry	Octahedral, tetrahedral	Tetrahedral, octahedral	Tetrahedral, dimeric	Octahedral
Typical Catalyst Loading	1-20 mol%	10-150 mol%	5-50 mol%	5-30 mol%
Recovery & Reusability	Good (especially supported forms)	Poor	Poor	Moderate
Key Advantages	Water compatibility, functional group tolerance, recyclability	High reactivity for difficult transformations	Strong Lewis acidity	Low cost, moderate water tolerance

Catalytic Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions represent one of the most valuable applications of InCl_3 catalysis, enabling the rapid assembly of complex molecular structures from simple starting materials in a **single synthetic**

operation. The **catalytic proficiency** of InCl_3 in MCRs stems from its ability to activate multiple reaction components simultaneously while tolerating the diverse functional groups typically present in such convergent transformations. A representative example is the efficient one-pot, three-component synthesis of **2,3-dihydroquinazolin-4(1H)-ones**, privileged scaffolds in medicinal chemistry with demonstrated pharmacological activities. This transformation employs InCl_3 (10 mol%) to catalyze the condensation of isatoic anhydride, ammonium salts, and aromatic aldehydes in ethanol as a green solvent at reflux temperature, achieving **exceptional yields** of 84-95% within 1.5 hours. The catalytic system demonstrates remarkable **substrate versatility**, efficiently accommodating variously substituted aromatic aldehydes to generate a diverse library of 10 quinazolinone derivatives with consistently high efficiency. [3]

The **mechanistic pathway** for InCl_3 -catalyzed multicomponent quinazolinone synthesis involves sequential activation steps initiated by coordination of the carbonyl oxygen of isatoic anhydride to the Lewis acidic indium center, facilitating nucleophilic attack by ammonia (generated in situ from ammonium salts). Subsequent ring opening generates an anthranilamide intermediate, which then condenses with the aldehyde component activated through similar Lewis acid coordination. The final cyclization proceeds through an intramolecular nucleophilic attack followed by dehydration to afford the dihydroquinazolinone core structure. Throughout this sequence, InCl_3 serves as a **dual activator** for both the carbonyl electrophiles and the nucleophilic components, while its water tolerance prevents catalyst decomposition during the dehydration step. This robust catalytic performance, combined with the **environmental benefits** of ethanol as a solvent and simple workup procedures, establishes the InCl_3 -catalyzed protocol as a sustainable alternative to traditional multistep syntheses of these valuable heterocycles. [3]

Carbon-Carbon Bond Forming Reactions

InCl_3 demonstrates exceptional versatility in mediating various **carbon-carbon bond forming** reactions, fundamental transformations in organic synthesis. The catalyst effectively promotes **Diels-Alder cycloadditions** through inverse electron-demand pathways, enabling the construction of complex carbocyclic and heterocyclic systems. A representative example is the one-pot synthesis of pyrano[2,3-d] and furopyrano[2,3-d]pyrimidines through a domino sequence initiated by Knoevenagel condensation between barbituric acid and aldehydes, followed by Diels-Alder reaction with ethyl vinyl ether. This transformation proceeds efficiently at room temperature with minimal catalyst loading (1 mol%) in an acetonitrile-water solvent system, yielding 90% of the cycloadduct with high diastereoselectivity (70% trans isomer). The **catalytic efficiency** significantly surpasses the uncatalyzed variant, which provides only 65% yield with

reduced stereoselectivity (50% trans), highlighting the profound **rate acceleration** and **stereochemical control** imparted by the InCl_3 catalyst. [1]

Beyond cycloadditions, InCl_3 effectively catalyzes various **coupling reactions** and **carbonyl activation** processes for C-C bond construction. The catalyst facilitates Friedel-Crafts acylations, aldol condensations, and allylation reactions with superior selectivity profiles compared to more conventional Lewis acids. The **mechanistic paradigm** in these transformations involves coordination of the In(III) center with oxygen-containing functional groups (carbonyl, hydroxyl) to enhance electrophilicity, facilitating nucleophilic attack by carbon-centered nucleophiles. A distinctive advantage of InCl_3 in these contexts is its **compatibility with protic functional groups**, enabling reactions with substrates containing free alcohols, amines, and even carboxylic acids without requiring protective group strategies. This functional group tolerance, combined with the catalyst's stability and ease of handling, positions InCl_3 as a particularly valuable catalyst for constructing complex molecular architectures in both discovery-oriented and process chemistry settings. [4]

Table 2: Overview of InCl_3 -Catalyzed Organic Transformations with Representative Yield Data

Reaction Type	Substrate Classes	Conditions	Products	Yield Range
Multicomponent Quinazolinone Synthesis	Isatoic anhydride, aldehydes, ammonium chloride	10 mol% InCl_3 , EtOH, reflux, 1.5h	2,3-Dihydroquinazolin-4(1H)-ones	84-95%
Diels-Alder Cycloaddition	N,N'-dimethyl-barbituric acid, benzaldehyde, ethyl vinyl ether	1 mol% InCl_3 , MeCN- H_2O , rt, 24h	Pyrano[2,3-d]pyrimidines	90% (70% trans)
Aza-Michael Reaction	Amines, electron-deficient olefins	10 mol% PANI- InCl_3 , H_2O , rt, 1-4h	β -Amino compounds	>90%
Aza-Diels-Alder Reaction	Cyclic enol ethers, aromatic amines	10 mol% PANI- InCl_3 , H_2O , 80°C, 3-6h	Tetrahydroquinoline derivatives	85-92%
Friedel-Crafts Acylation	Aromatic compounds, acid chlorides/anhydrides	5-10 mol% InCl_3 , solvent-	Aromatic ketones	75-95%

Reaction Type	Substrate Classes	Conditions	Products	Yield Range
		free or CH ₂ Cl ₂ , rt		

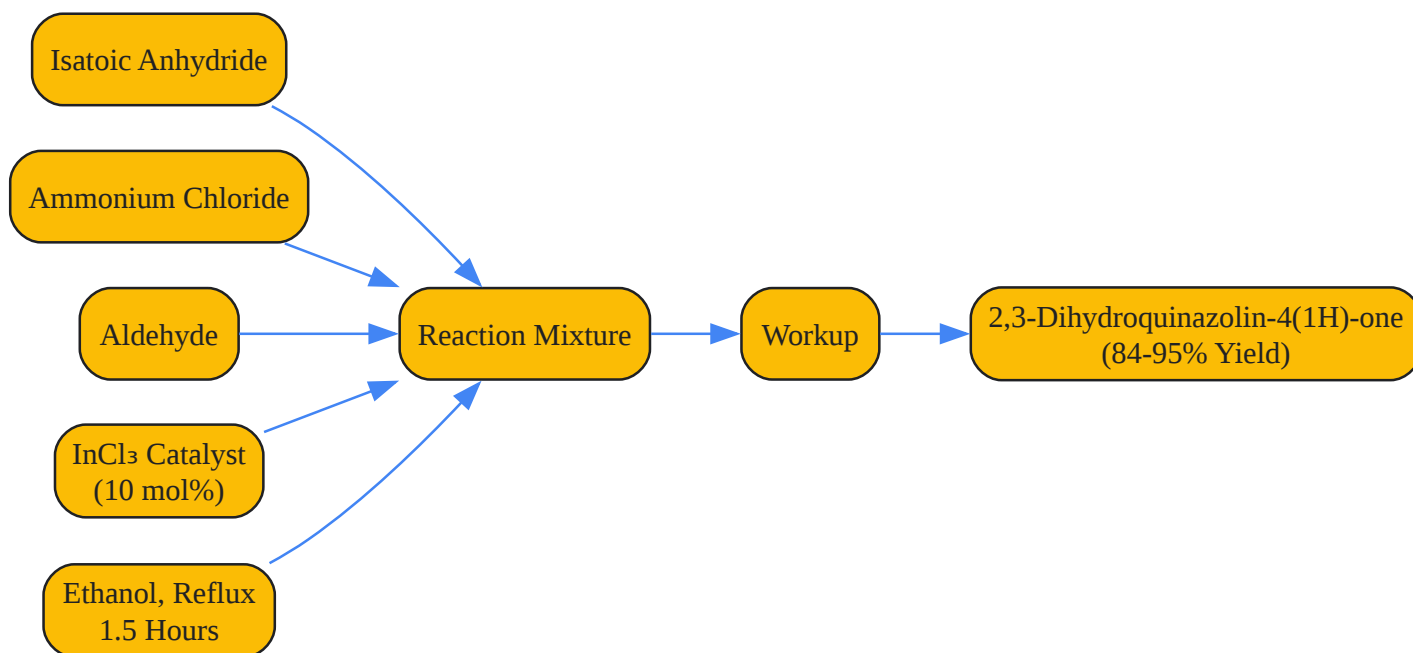
Experimental Protocols

Protocol 1: Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

4.1.1 Reaction Setup and Mechanism

Objective: To demonstrate an efficient, environmentally benign one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using InCl₃ as catalyst. This protocol highlights the **catalytic efficiency** of InCl₃ in facilitating multicomponent reactions under green conditions. [3]

The **mechanistic pathway** begins with InCl₃ activation of isatoic anhydride, facilitating ammonia attack and ring opening to form anthranilamide. Subsequent condensation with aldehyde, again activated by InCl₃, yields the imine intermediate, which undergoes final cyclization to the dihydroquinazolinone product.



[Click to download full resolution via product page](#)

4.1.2 Step-by-Step Procedure

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isatoic anhydride (1.0 mmol, 163 mg), ammonium chloride (1.2 mmol, 64 mg), aldehyde (1.1 mmol), and InCl₃ (0.1 mmol, 22 mg). Add absolute ethanol (10 mL) as solvent. [3]
- **Reaction Execution:** Heat the reaction mixture at reflux (approximately 78°C) with vigorous stirring for 1.5 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1) or LC-MS. The **reaction duration** may be adjusted based on the electronic nature of the aldehyde component, with electron-deficient aldehydes typically requiring shorter reaction times.
- **Workup Procedure:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add cold water (15 mL) to the residue and extract with ethyl acetate (3 × 15 mL). Combine the organic extracts and wash with brine (10 mL), then dry over anhydrous sodium sulfate.
- **Purification and Isolation:** Filter the dried organic solution and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or using flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 2,3-dihydroquinazolin-4(1H)-one

derivatives. **Characterize products** using standard spectroscopic techniques (^1H NMR, ^{13}C NMR, IR, MS) and compare with literature data.

4.1.3 Applications and Notes

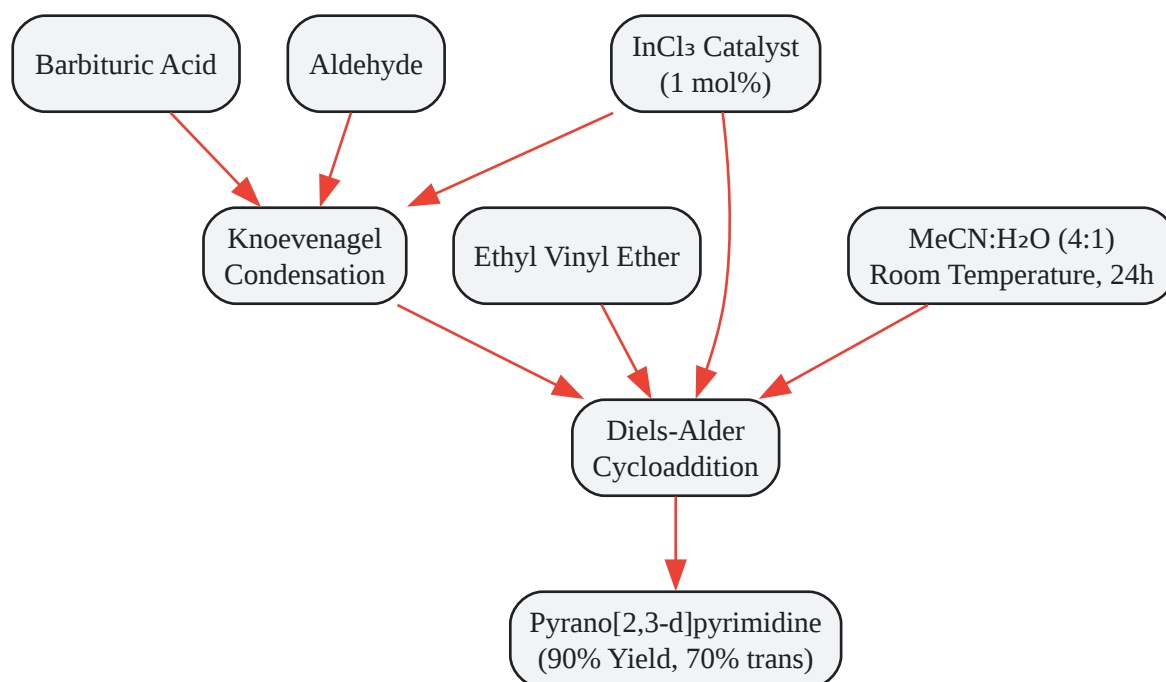
- The synthesized 2,3-dihydroquinazolin-4(1H)-ones serve as **privileged scaffolds** in medicinal chemistry with documented antimicrobial, antitumor, and anti-inflammatory activities.
- This protocol demonstrates **excellent functional group tolerance** with variously substituted aromatic aldehydes (including those with electron-donating and electron-withdrawing groups), as well as select heteroaromatic and aliphatic aldehydes.
- For **scale-up operations**, maintain the same substrate concentration and consider incremental catalyst addition for reactions exceeding 10 mmol scale.
- The **catalytic system** offers significant advantages over conventional methods, including shorter reaction times, higher yields, and avoidance of hazardous solvents or expensive catalysts.

Protocol 2: Diels-Alder Reaction Catalyzed by InCl_3

4.2.1 Reaction Setup and Mechanism

Objective: To execute an InCl_3 -catalyzed domino Knoevenagel/Diels-Alder reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This protocol highlights the **catalytic versatility** of InCl_3 in facilitating consecutive transformations under mild conditions. [1]

The **reaction mechanism** involves initial InCl_3 -catalyzed Knoevenagel condensation between barbituric acid and aldehyde components, followed by inverse electron-demand Diels-Alder cycloaddition with ethyl vinyl ether. The Lewis acid activates both reaction steps through carbonyl coordination and dienophile activation.



[Click to download full resolution via product page](#)

4.2.2 Step-by-Step Procedure

- **Reaction Setup:** In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine N,N'-dimethylbarbituric acid (1.0 mmol, 156 mg), benzaldehyde (1.0 mmol, 102 mg), and InCl₃ (0.01 mmol, 2.2 mg). Add acetonitrile/water (4:1 v/v, 5 mL) as solvent. [1]
- **Reaction Execution:** Stir the reaction mixture at room temperature for 30 minutes to form the Knoevenagel condensation product. Then add ethyl vinyl ether (1.2 mmol, 104 mg) and continue stirring at room temperature for 24 hours. Monitor reaction progress by TLC (eluent: ethyl acetate/hexane, 2:1).
- **Workup Procedure:** After completion, dilute the reaction mixture with dichloromethane (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
- **Purification and Isolation:** Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrano[2,3-d]pyrimidine derivative. **Determine diastereomeric ratio** by ¹H NMR analysis or chiral HPLC.

4.2.3 Applications and Notes

- This protocol provides efficient access to **biologically relevant** pyrano[2,3-d]pyrimidine scaffolds with potential central nervous system activity.
- The **catalyst loading** can be optimized between 0.5-5 mol% depending on substrate reactivity, with higher loadings potentially reducing reaction time but increasing purification challenges.
- For **temperature optimization**, some substrates may benefit from mild heating (40-50°C) to accelerate the Diels-Alder step without promoting side reactions.
- The **aqueous acetonitrile solvent system** offers environmental advantages while maintaining high reaction efficiency, demonstrating the water compatibility of InCl_3 catalysis.

Supported Indium Chloride Catalytic Systems

Development and Advantages of Heterogeneous Catalysts

The development of **supported indium chloride catalysts** represents a significant advancement in sustainable catalysis, addressing limitations associated with homogeneous systems while maintaining high catalytic efficiency. **Polyaniline-supported indium(III) trichloride (PANI-In)** exemplifies this approach, offering several practical advantages including **straightforward recovery**, **consistent reusability**, and **minimal metal leaching** during reaction operations. The preparation of PANI-In involves immobilizing InCl_3 onto the polyaniline support through coordination between the indium center and nitrogen atoms of the polymer backbone, creating a robust yet accessible catalytic architecture. Comprehensive characterization using FTIR, XPS, SEM-EDX, and ICP-AES confirms successful incorporation of indium species while maintaining the morphological integrity of the polyaniline matrix. This **heterogeneous catalytic system** demonstrates exceptional performance in various transformations, including aza-Michael reactions of amines with electron-deficient olefins and aza-Diels-Alder reactions of cyclic enol ethers with aromatic amines, achieving excellent yields (>90%) in aqueous media under mild conditions. [5]

The **operational benefits** of supported InCl_3 systems extend beyond facile recovery to include improved process economics and reduced environmental impact. PANI-In catalysts maintain consistent activity for at least five reaction cycles without significant performance degradation, confirming their **structural stability** under operational conditions. The heterogeneous nature of these systems also simplifies product isolation procedures, as simple filtration separates the catalyst from reaction mixtures, eliminating aqueous workup steps and reducing solvent consumption. Furthermore, the **reactivity profile** of supported catalysts often

differs from their homogeneous counterparts, sometimes enabling unique selectivity patterns or accommodating broader substrate scope. These advantages position supported InCl_3 catalysts as particularly valuable for industrial applications where catalyst recovery, recyclability, and process intensification are critical considerations for sustainable manufacturing. [5]

Synthetic Applications and Comparative Performance

Table 3: Performance Comparison of Homogeneous vs. Supported InCl_3 Catalysts

Parameter	Homogeneous InCl_3	PANI-Supported InCl_3
Typical Loading	1-20 mol%	10 mol%
Reaction Medium	Organic solvents, water, ionic liquids	Primarily water
Reaction Temperature	Room temperature to reflux	Room temperature to 80°C
Reaction Time	1.5-24 hours	1-6 hours
Typical Yield Range	65-95%	85-95%
Catalyst Recovery	Not recoverable	Simple filtration
Reusability	Not applicable	≥5 cycles without activity loss
Metal Leaching	Complete in reaction mixture	Minimal (<2% per cycle)
Application Scope	Broad range of transformations	Aza-Michael, aza-Diels-Alder, Friedel-Crafts

Supported InCl_3 catalysts demonstrate particular utility in **aqueous organic synthesis**, leveraging the innate advantages of water as a safe, economical, and environmentally benign reaction medium. In aza-Michael reactions, PANI- InCl_3 facilitates the conjugate addition of various amines to electron-deficient alkenes in water at room temperature, achieving quantitative yields within 1-4 hours using 10 mol% catalyst loading.

Similarly, in aza-Diels-Alder reactions between cyclic enol ethers and aromatic amines, the supported catalyst enables efficient formation of tetrahydroquinoline derivatives in water at 80°C with 85-92% yields within 3-6 hours. The **kinetic profile** of these transformations often shows acceleration compared to homogeneous systems, attributed to beneficial substrate concentration effects at the water-catalyst interface. This performance, combined with the practical advantages of heterogeneous catalysis, establishes supported InCl_3 systems as powerful tools for sustainable synthesis of nitrogen-containing heterocycles with pharmaceutical relevance. [5]

Safety, Handling, and Storage Protocols

Material Safety and Regulatory Information

Indium(III) chloride requires careful handling due to its **corrosive properties** and potential health hazards upon exposure. According to Globally Harmonized System (GHS) classification, InCl_3 carries the "Danger" signal word with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). Appropriate **precautionary measures** include wearing personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and lab coats when handling the material. Engineering controls like fume hoods or local exhaust ventilation should be utilized to prevent inhalation of dust or contact with skin and eyes. In case of accidental exposure, immediate actions include flushing eyes with copious water for at least 15 minutes (removing contact lenses if present) and washing affected skin areas thoroughly with soap and water. Contaminated clothing should be removed immediately, and medical attention should be sought for significant exposures. [1] [2]

From a **regulatory perspective**, InCl_3 falls under UN number 3260 (corrosive solid, acidic, inorganic) for transportation purposes. Compliance with regional chemical regulations such as REACH in Europe and OSHA standards in the United States is mandatory for laboratory and industrial applications. **Proper storage** conditions involve keeping the material in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption. Containers should be constructed from materials compatible with corrosive substances (e.g., polyethylene, glass) and stored separately from incompatible materials such as strong bases and oxidizing agents. **Spill management** procedures include containing the spill with inert absorbent materials, avoiding dust generation, and transferring to suitable containers for disposal according to local, regional, and national regulations. [6] [1]

Waste Management and Environmental Considerations

Waste stream management for InCl_3 -containing reactions requires careful planning to minimize environmental impact and ensure regulatory compliance. **Closed-loop systems** that capture and recycle indium species represent the optimal approach for large-scale applications, reducing both environmental discharge and raw material costs. For laboratory-scale operations, **quenching procedures** involving careful neutralization with dilute sodium bicarbonate followed by precipitation as indium hydroxide can effectively remove soluble indium species from aqueous waste streams. However, the resulting solid waste must still be disposed of as hazardous material through licensed waste management providers. **Environmental regulations** concerning indium compounds continue to evolve as understanding of their ecotoxicological profiles advances, necessitating ongoing vigilance regarding discharge limits and reporting requirements. [6]

The **lifecycle management** of InCl_3 catalysts presents both challenges and opportunities for sustainable synthesis. While indium is relatively scarce in the Earth's crust (approximately 0.1 ppm abundance), efficient recycling protocols can significantly reduce the environmental footprint of processes employing InCl_3 catalysis. Recent advances in **indium recovery** from process streams and spent catalysts include solvent extraction, ion exchange, and electrochemical methods that can achieve recovery rates exceeding 90%. These approaches, combined with the development of increasingly efficient catalytic systems (lower loadings, higher turnover numbers), contribute to improved sustainability profiles for InCl_3 -catalyzed transformations. Additionally, the **low volatility** and **reduced toxicity** of indium compounds compared to heavier metals like cadmium or mercury provide environmental advantages that further support their application in green synthetic methodologies. [6]

Conclusion and Future Perspectives

Indium(III) chloride has firmly established itself as a **versatile and efficient catalyst** for diverse organic transformations, particularly those relevant to pharmaceutical synthesis and functional material development. Its unique combination of **moderate Lewis acidity**, **exceptional water tolerance**, and **excellent functional group compatibility** positions it favorably against traditional Lewis acid catalysts. The development of **supported variants** like PANI- InCl_3 further enhances its practical utility by addressing recovery and recyclability challenges, advancing the sustainability profile of catalytic processes employing this material. As synthetic chemistry continues to evolve toward greener and more sustainable practices, the attributes of

InCl₃ align perfectly with the principles of green chemistry, particularly in enabling reactions in aqueous media and reducing hazardous waste generation. [4] [3] [5]

Future research directions will likely focus on expanding the **application scope** of InCl₃ catalysis to include asymmetric transformations through chiral ligand modification or chiral supported systems. Additionally, the integration of InCl₃ with other catalytic modalities, including photoredox and electrochemical systems, presents exciting opportunities for developing novel synthetic methodologies. From a sustainability perspective, ongoing efforts to improve **indium recycling efficiency** and develop **bio-based supported systems** will further enhance the environmental credentials of InCl₃-catalyzed processes. As the demand for sustainable synthetic methods grows across the chemical industry, particularly in pharmaceutical and fine chemical sectors, the unique properties and proven efficacy of InCl₃ catalysis ensure its continued relevance and application expansion in coming years. [6] [4]

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (III) Indium - Wikipedia chloride [en.wikipedia.org]
2. | Indium Compounds | Compounds | Trichloride ... Indium Indium [indium.com]
3. (PDF) Indium (III) Chloride : An Efficient Catalyst for One-pot... [academia.edu]
4. Recent Advances of Indium (III) Chloride Catalyzed Reactions... | CoLab [colab.ws]
5. (PDF) Polyaniline supported indium : A reusable chloride for... catalyst [academia.edu]
6. in the Real World: 5 Uses You'll Actually See (Indium) Trichloride 2025 [linkedin.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Indium Trichloride as Catalyst in Organic Synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1510343#indium-trichloride-organic-synthesis-catalyst]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com